

An In-depth Technical Guide to the Physicochemical Properties of Iodic Acid

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Compound of Interest

Compound Name: Iodic acid

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This guide provides a comprehensive overview of the core physicochemical properties of **iodic acid**, intended for researchers, scientists, and professionals in drug development. The information is presented through structured data tables, detailed experimental methodologies, and logical diagrams to facilitate understanding and application.

Introduction

Iodic acid (HIO_3) is a halogen oxoacid and a white, water-soluble solid.[1] It is one of the most stable oxoacids of the halogens, featuring iodine in the +5 oxidation state.[2][3] Unlike its counterparts, chloric acid and bromic acid, **iodic acid** can be isolated in its pure state.[3] It serves as a relatively strong acid and a potent oxidizing agent, particularly in acidic solutions.[2][4] These properties make it a valuable reagent in analytical chemistry and a precursor for synthesizing various iodate salts.[1][3]

Physicochemical Properties

The fundamental physicochemical data for **iodic acid** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of **Iodic Acid**

Property	Value	References
Chemical Formula	HIO_3	[4][5]
Molecular Weight	175.91 g/mol	[4][6][7]
Appearance	White crystalline solid	[3][4][5]
Odor	Odorless	[4]
Density	4.62 g/cm ³ (at 20 °C)	[1][2][4]
Melting Point	110 °C (230 °F; 383 K); decomposes	[1][2][4]
Boiling Point	Decomposes upon heating	[4][5]

Table 2: Solubility and Acidity of **Iodic Acid**

Property	Value	References
Solubility in Water		
at 0 °C	236.7 g/100 mL	[4]
at 16 °C	253.4 g/100 mL	[4]
at 20 °C	269 g/100 mL	[1][2]
at 40 °C	280.2 g/100 mL	[4]
at 100 °C	360.8 g/100 mL	[4]
Other Solvents	Moderately soluble in ethanol and methanol; Insoluble in glacial acetic acid, chloroform, and diethyl ether.	[4]
Acidity (pKa)	0.75	[2][4]

Table 3: Safety and Hazard Information

Hazard Classification	GHS Statements	Precautions	References
Oxidizing Solid	H272: May intensify fire; oxidizer.	Keep away from combustible materials.	[6][8]
Skin Corrosion/Irritation	H314: Causes severe skin burns and eye damage.	Wear protective gloves, clothing, and eye/face protection.	[8]
Corrosivity	Corrosive and irritant.	Handle with care in a well-ventilated area.	[4]

Experimental Protocols

Detailed methodologies for the synthesis of **iodic acid** and the determination of its key properties are outlined below.

3.1. Synthesis of **Iodic Acid** via Oxidation of Iodine

Iodic acid can be prepared by oxidizing elemental iodine with a strong oxidizing agent such as nitric acid, chlorine, or hydrogen peroxide.[1][2] The following protocol is based on oxidation with nitric acid.

Objective: To synthesize **iodic acid** (HIO_3) from elemental iodine (I_2).

Materials:

- Elemental Iodine (I_2)
- Concentrated Nitric Acid (HNO_3)
- Distilled Water (H_2O)
- Heating mantle and round-bottom flask
- Condenser
- Buchner funnel and filter paper

- Crystallizing dish

Procedure:

- Place elemental iodine into a round-bottom flask.
- Carefully add concentrated nitric acid to the flask. The reaction is described by the equation:
$$3\text{I}_2 + 10\text{HNO}_3 \rightarrow 6\text{HIO}_3 + 10\text{NO} + 2\text{H}_2\text{O}.$$
[\[1\]](#)
- Set up a reflux condenser and gently heat the mixture using the heating mantle. The reaction should be carried out in a fume hood due to the evolution of nitrogen monoxide (NO) gas.
- Continue heating until the violet fumes of iodine are no longer visible and the solution becomes clear or pale yellow.
- Allow the solution to cool to room temperature, which should result in the crystallization of white **iodic acid**.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the collected crystals with a minimal amount of cold distilled water to remove any residual nitric acid.
- Dry the purified crystals in a dark, desiccated environment.[\[1\]](#)

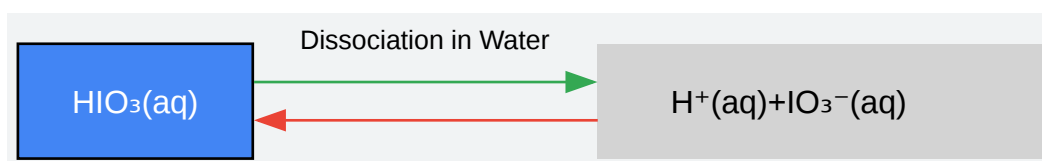
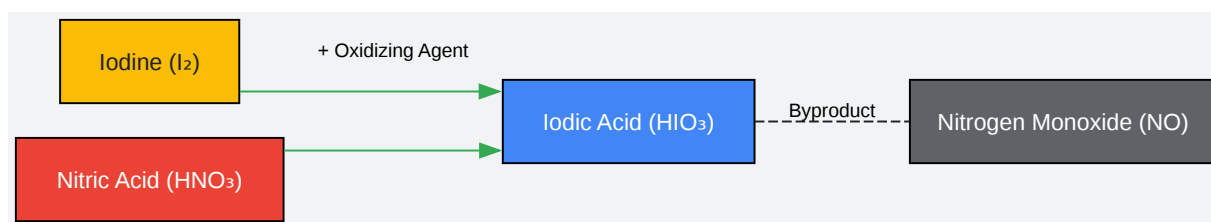
3.2. Determination of Physicochemical Properties

- **Melting Point:** The melting point is determined using a standard melting point apparatus. A small, dry sample of **iodic acid** is packed into a capillary tube and placed in the apparatus. The temperature is slowly increased, and the range at which the solid melts is recorded. **Iodic acid** decomposes at its melting point of 110 °C.[\[2\]](#)[\[4\]](#)
- **Density:** The density of the solid is measured using a gas pycnometer. This instrument measures the volume of the solid by detecting the pressure change of a known volume of an inert gas (like helium) as it fills the sample chamber. The density is then calculated by dividing the mass of the sample by the measured volume.

- **Solubility:** To determine solubility at various temperatures, excess **iodic acid** is added to a known volume of water in a temperature-controlled water bath. The solution is stirred until equilibrium is reached. A filtered aliquot of the saturated solution is then carefully evaporated to dryness, and the mass of the dissolved solid is measured to calculate the solubility in g/100 mL.
- **pKa Determination:** The acid dissociation constant (pKa) is determined by titration. A known concentration of **iodic acid** solution is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

Signaling Pathways and Logical Relationships

The following diagrams illustrate key chemical processes involving **iodic acid**.



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